molecular formula C6H4F2N2O3 B3081793 3-(Difluoromethoxy)-2-nitropyridine CAS No. 1111637-77-4

3-(Difluoromethoxy)-2-nitropyridine

Cat. No.: B3081793
CAS No.: 1111637-77-4
M. Wt: 190.1 g/mol
InChI Key: QIAOBDSINGSZRL-UHFFFAOYSA-N
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Description

“3-(Difluoromethoxy)-2-nitropyridine” is a nitropyridine derivative with a difluoromethoxy group at the 3-position. Nitropyridines are aromatic compounds containing a pyridine ring which is substituted by one or more nitro groups . The difluoromethoxy group consists of two fluorine atoms and one oxygen atom attached to a carbon atom .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized using visible light photoredox catalysis . This method involves the use of a catalyst, light, and specific reactants to form the desired product .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyridine ring with a nitro group at the 2-position and a difluoromethoxy group at the 3-position .

Scientific Research Applications

Structural and Theoretical Studies

The structure of 3-(Difluoromethoxy)-2-nitropyridine and its derivatives have been a subject of both experimental and theoretical studies. For instance, the structure of 3-benzyloxy-2-nitropyridine, a closely related compound, has been investigated using X-ray crystallography and theoretical methods, revealing the electron-electron repulsions between atoms and the orientation of nitro groups in the pyridine ring (Sun et al., 2012). Similarly, research on 2-hydroxy-3-nitropyridine and 3-hydroxy-2-nitropyridine has involved ab initio Hartree-Fock and density functional theory to study molecular structures and vibrational frequencies (Ucun et al., 2008).

Molecular Diodes and Charge Transfer

The 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule, which shares similarities with this compound, has been used to create molecular diodes driven by charge-induced conformational changes. This device can function as a memory operated with an external field or as a nano-actuator controlling the rotation of a ring by charging the molecule with a bias voltage (Derosa et al., 2003).

Synthetic Chemistry Applications

Compounds related to this compound have been utilized in various synthetic chemistry applications. For example, facile arylation and alkylation of nitropyridine N-oxides through reactions with Grignard reagents have been developed, illustrating the utility in building various pyridine compounds (Zhang & Duan, 2011). Also, the oxidative methylamination and amination of nitropyridines have been studied, revealing potential pathways for chemical synthesis https://consensus.app/papers/amination-3nitropyridines-bakke/3b842759df405c9aa5b0c6c216fa04c2/?utm_source=chatgpt" target="_blank">(Szpakiewicz & Wolniak, 1999; Bakke & Svensen, 2001)

Mechanism of Action

The mechanism of action would depend on the specific application of “3-(Difluoromethoxy)-2-nitropyridine”. For instance, in medicinal chemistry, the mechanism of action often involves interaction with biological targets .

Safety and Hazards

Based on the safety data sheet of a similar compound, “3-(Difluoromethoxy)aniline”, it is advised to avoid breathing dust, avoid contact with skin and eyes, and use only in a well-ventilated area .

Future Directions

The future directions for “3-(Difluoromethoxy)-2-nitropyridine” would depend on its potential applications. Given the unique properties of fluorinated compounds, there could be potential uses in medicinal chemistry and drug discovery .

Properties

IUPAC Name

3-(difluoromethoxy)-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O3/c7-6(8)13-4-2-1-3-9-5(4)10(11)12/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAOBDSINGSZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292373
Record name 3-(Difluoromethoxy)-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111637-77-4
Record name 3-(Difluoromethoxy)-2-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111637-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethoxy)-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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